

A Comparative Analysis of Receptor Binding Profiles: Noribogaine vs. Ibogaine

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Compound of Interest

Compound Name: Noribogaine hydrochloride

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This guide provides an objective comparison of the receptor binding profiles of noribogaine, the primary active metabolite of ibogaine, and its parent compound, ibogaine. The information presented is supported by experimental data to facilitate further research and drug development in the field of neuropsychopharmacology and addiction medicine.

Ibogaine, a psychoactive indole alkaloid derived from the *Tabernanthe iboga* plant, has garnered interest for its potential anti-addictive properties. Following administration, ibogaine is metabolized in the liver to noribogaine (12-hydroxyibogamine). This metabolite has a longer half-life than ibogaine and is believed to contribute significantly to its sustained therapeutic effects.^[1] Understanding the distinct and overlapping receptor binding profiles of these two compounds is crucial for elucidating their mechanisms of action and for the development of safer and more effective therapeutic agents.

Quantitative Receptor Binding Profiles

The following table summarizes the *in vitro* binding affinities (K_i or IC_{50} in μM) of noribogaine and ibogaine for various neurotransmitter receptors and transporters. Lower values indicate higher binding affinity.

Receptor/Transporter	Noribogaine (Ki/IC50 in μM)	Ibogaine (Ki/IC50 in μM)	References
Opioid Receptors			
Kappa (κ)	0.96	3.77	[2]
Mu (μ)	2.66	11.04	[2]
Delta (δ)	24.72	>100	[2]
Monoamine Transporters			
Serotonin (SERT)	~0.04 - 0.3	~2.6 - 4.8	[3][4][5][6]
Dopamine (DAT)	Equipotent with Ibogaine	3.5	[7][8]
Norepinephrine (NET)	-	15	[8]
Ion Channels			
NMDA Receptor	Lower affinity than Ibogaine	-	[9]
Other Receptors			
Sigma-2 (σ_2)	No affinity	Binds	[10]
Muscarinic M1	-	Binds	[8][11]
Muscarinic M2	-	Binds	[8][11]
5-HT2	-	4.8	[3][8]
5-HT3	-	Binds	[8][11]

Key Differences in Receptor Interactions

Noribogaine generally exhibits a higher affinity for opioid receptors, particularly the kappa and mu subtypes, compared to ibogaine.[2] Notably, noribogaine is a potent serotonin reuptake inhibitor, displaying significantly higher affinity for the serotonin transporter (SERT) than its parent compound.[3][4] While both compounds interact with the dopamine transporter (DAT)

with similar potency, ibogaine has a broader pharmacological profile, interacting with a wider range of receptors including sigma-2, muscarinic, and various serotonin receptor subtypes, for which noribogaine shows little to no affinity.[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

A critical distinction lies in their functional activity at the kappa-opioid receptor. Noribogaine acts as a G-protein biased agonist. It effectively activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia and anti-addiction, while only weakly engaging the β -arrestin pathway, which is often linked to adverse effects such as dysphoria.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity of noribogaine and ibogaine to mu, kappa, and delta opioid receptors.

Methodology:

- **Tissue Preparation:** Membranes from specific brain regions of rodents (e.g., cerebral cortex) or cultured cells expressing the opioid receptor subtypes are prepared through homogenization and centrifugation.
- **Incubation:** The prepared membranes are incubated with a specific radioligand (e.g., [3 H]DAMGO for mu, [3 H]U-69593 for kappa, [3 H]DPDPE for delta) and varying concentrations of the unlabeled competitor drug (noribogaine or ibogaine).
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Detection:** The radioactivity trapped on the filters is quantified using liquid scintillation counting.

- **Data Analysis:** The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (K_i) is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assays for Monoamine Transporters (SERT and DAT)

Objective: To determine the inhibitory potency of noribogaine and ibogaine on the serotonin and dopamine transporters.

Methodology:

- **Preparation:** Synaptosomes or membranes from appropriate brain regions (e.g., striatum for DAT, frontal cortex for SERT) or cells expressing the transporters are used.
- **Incubation:** The preparation is incubated with a specific radioligand (e.g., [³H]paroxetine or [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) in the presence of various concentrations of noribogaine or ibogaine.
- **Separation and Detection:** Similar to the opioid receptor assays, bound radioligand is separated by filtration and quantified.
- **Data Analysis:** IC₅₀ values are determined to assess the potency of the compounds in inhibiting radioligand binding to the transporters.

Functional Assay: [³⁵S]GTPγS Binding for Kappa-Opioid Receptor Agonism

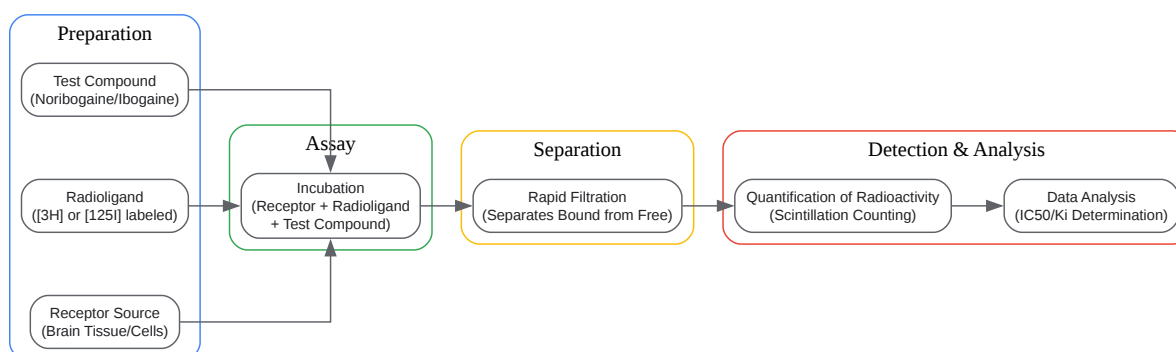
Objective: To assess the functional activity (G-protein activation) of noribogaine at the kappa-opioid receptor.

Methodology:

- **Membrane Preparation:** Membranes from cells expressing the kappa-opioid receptor are prepared.

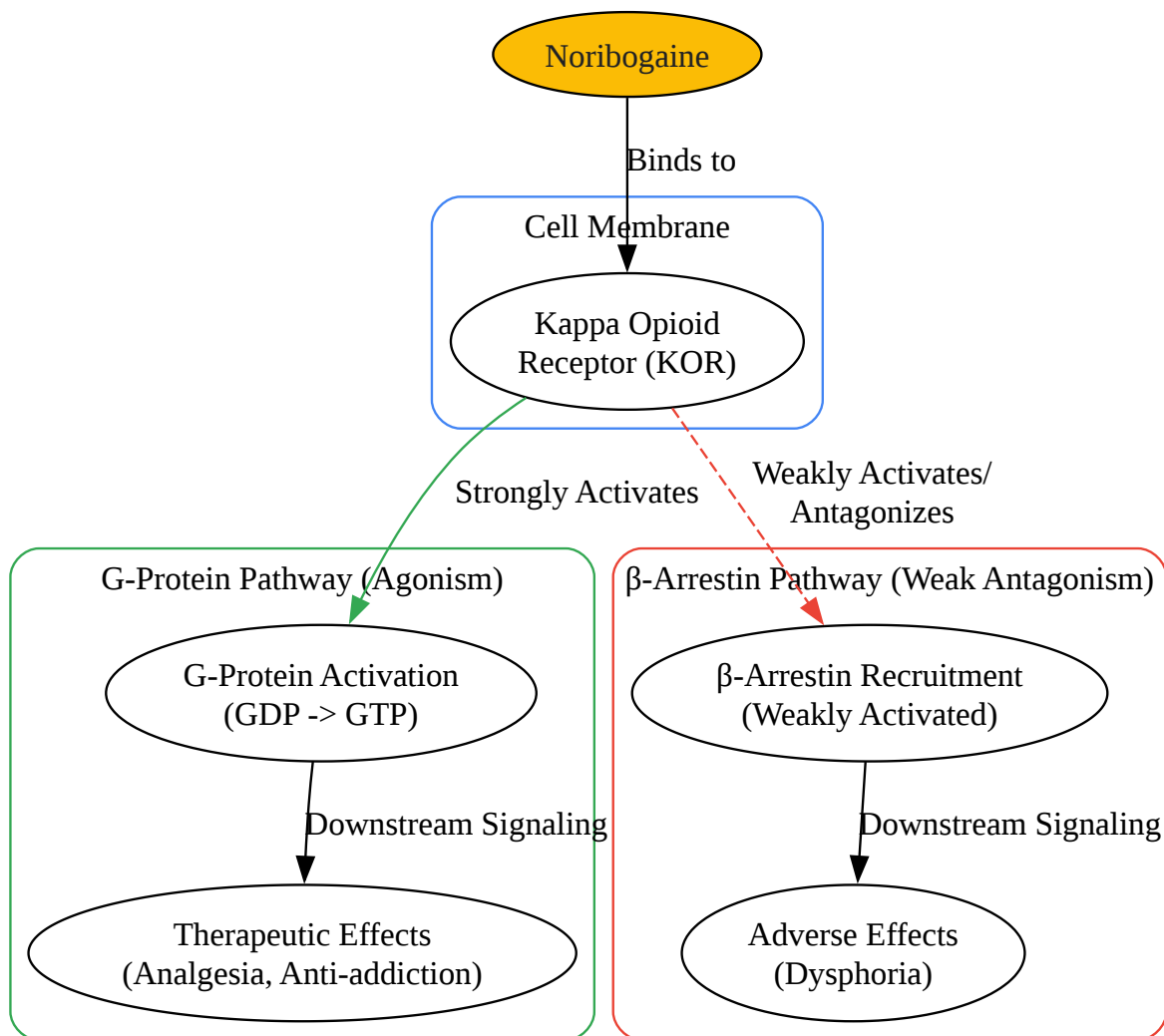
- Incubation: Membranes are incubated with GDP, varying concentrations of noribogaine, and the non-hydrolyzable GTP analog, [35 S]GTPyS.
- Separation and Detection: The amount of [35 S]GTPyS bound to the G-proteins is measured following filtration.
- Data Analysis: The concentration of noribogaine that produces 50% of the maximal stimulation of [35 S]GTPyS binding (EC₅₀) is determined to quantify its potency as a G-protein agonist.

Signaling Pathways and Experimental Workflows



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Caption: General workflow for a competitive radioligand binding assay.



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Caption: Non-competitive inhibition of the Serotonin Transporter by Ibogaine.

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